Sphingosin-1-phosphat

Übersicht

Beschreibung

Sphingosin-1-phosphat ist ein bioaktives Lysophospholipid, das eine entscheidende Rolle in verschiedenen biologischen Prozessen spielt. Es ist ein Signalmolekül, das an der Regulation des Immunzellverkehrs, der Gefäßentwicklung und der Neurogenese beteiligt ist. This compound wird aus Sphingosin gebildet, das aus der Hydrolyse von Ceramid gewonnen wird, einem Bestandteil der Sphingolipide der Plasmamembran .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

This compound wird aus Sphingosin durch eine Phosphorylierungsreaktion synthetisiert, die von Sphingosin-Kinasen katalysiert wird. Es gibt zwei Haupt-Isoenzyme, Sphingosin-Kinase 1 und Sphingosin-Kinase 2, die für diese Phosphorylierung verantwortlich sind. Die Reaktion findet typischerweise in Gegenwart von Adenosintriphosphat (ATP) als Phosphatdonator statt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion von Sphingosin aus natürlichen Quellen, gefolgt von dessen Phosphorylierung. Der Prozess erfordert eine präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Moderne Techniken wie die Flüssigchromatographie gekoppelt mit Massenspektrometrie werden zur Quantifizierung und Reinigung von this compound eingesetzt .

Wissenschaftliche Forschungsanwendungen

Sphingosin-1-phosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um Lipid-Signalwege und Membran-Dynamik zu untersuchen.

Biologie: this compound ist an Zellmigration, -differenzierung und -überleben beteiligt, was es zu einem Schlüsselmolekül in der Entwicklungsbiologie und Zellbiologieforschung macht.

Medizin: Es hat therapeutisches Potenzial bei der Behandlung von Krankheiten wie Multipler Sklerose, Krebs und Herz-Kreislauf-Erkrankungen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bindung an spezifische G-Protein-gekoppelte Rezeptoren, die als this compound-Rezeptoren bekannt sind. Es gibt fünf bekannte Rezeptoren (S1PR1 bis S1PR5), die jeweils eine unterschiedliche Gewebsverteilung und Funktion aufweisen. Nach der Bindung an diese Rezeptoren aktiviert this compound verschiedene intrazelluläre Signalwege, darunter diejenigen, die Phosphoinositid-3-Kinase (PI3K), Mitogen-aktivierte Proteinkinase (MAPK) und Proteinkinase C (PKC) betreffen. Diese Signalwege regulieren Prozesse wie Zellproliferation, -migration und -überleben .

Wirkmechanismus

Target of Action

Sphingosine-1-phosphate (S1P) is a bioactive lipid metabolite that exerts its actions by engaging 5 G-protein-coupled receptors (S1PR1-S1PR5) . These receptors are involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking . S1P receptors are expressed by all cell types, including neurons and glial cells .

Mode of Action

S1P regulates the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . It acts as a signal molecule, and through downstream signaling molecules, extracellular S1P tightly binds to S1PR1-5 with a strong affinity, acting as an autocrine or paracrine signal to control cell behavior .

Biochemical Pathways

S1P is formed from ceramide, which is composed of a sphingosine and a fatty acid . The catabolically generated sphingosine is phosphorylated by either of two sphingosine kinases, SPHK1 and SPHK2, to produce S1P . S1P can be dephosphorylated to sphingosine by sphingosine phosphatases and can be irreversibly degraded by an enzyme, sphingosine phosphate lyase . S1P/S1PR/G-proteins have the ability to trigger different signaling pathways within the cell, such as PI3K/Akt/mTOR .

Pharmacokinetics

The pharmacokinetics of S1P modulators can vary. For example, icanbelimod, a next-generation S1P receptor modulator, has a terminal half-life of 33 hours, and its exposure increases rapidly and dose-dependently with single and multiple dosing . Another S1P receptor modulator, ponesimod, is characterized by an open two-compartment disposition model . These modulators are highly metabolized, and the parent compound along with its two major (non-clinically active) metabolites are mainly excreted in the feces and to a lesser extent in the urine .

Result of Action

S1P has antiapoptotic action and can regulate the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . It can perform protective functions and induce survival-stimulating signaling pathways or, conversely, contribute to the development of pathological processes, including neurodegenerative disorders .

Action Environment

The action of S1P can be influenced by environmental factors. For example, dietary lipids, particularly palmitate, are substrates for the biosynthesis of bioactive sphingolipids . Disturbed serum sphingolipid profiles have been observed in both type 1 and type 2 diabetes patients . Many polymorphisms have been identified in genes encoding enzymes of the sphingolipid pathway, including sphingosine kinase 2 (SK2), the S1P generating enzyme .

Biochemische Analyse

Biochemical Properties

Sphingosine-1-phosphate interacts with a variety of enzymes, proteins, and other biomolecules. There are five S1P receptors, designated as S1PR1 to S1PR5, encoded in the human genome, and their activities are governed by endogenous S1P, lipid-like S1P mimics, or nonlipid-like therapeutic molecules .

Cellular Effects

Intracellular sphingosine-1-phosphate promotes cellular proliferation and is closely linked to a myriad of essential cellular processes, including immune-cell trafficking, angiogenesis, and vascular maturation . Plasma sphingosine-1-phosphate helps maintain vascular integrity and regulate vascular leaks .

Molecular Mechanism

The molecular mechanism of sphingosine-1-phosphate involves binding to the amphiphilic orthosteric pocket of its receptors. This binding triggers a two-step “shallow to deep transition process” for S1PR1 activation . Both binding modes of CBP-307, a nonlipid-like therapeutic molecule, could activate S1PR1, but from shallow to deep transition may trigger the rotation of the N-terminal helix of Gαi and further stabilize the complex by increasing the G αi interaction with the cell membrane .

Temporal Effects in Laboratory Settings

It is known that sphingosine-1-phosphate plays a role in various cellular processes over time, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

Sphingosine-1-phosphate is involved in several metabolic pathways. It is mainly derived from the deacylation of ceramide or interconverted with sphingosine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sphingosine 1-phosphate is synthesized from sphingosine through a phosphorylation reaction catalyzed by sphingosine kinases. There are two main isoenzymes, sphingosine kinase 1 and sphingosine kinase 2, which are responsible for this phosphorylation. The reaction typically occurs in the presence of adenosine triphosphate (ATP) as a phosphate donor .

Industrial Production Methods

Industrial production of sphingosine 1-phosphate involves the extraction of sphingosine from natural sources, followed by its phosphorylation. The process requires precise control of reaction conditions to ensure high yield and purity. Advanced techniques such as liquid chromatography coupled with mass spectrometry are used for the quantification and purification of sphingosine 1-phosphate .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sphingosin-1-phosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu this compound-Analoga oxidiert werden.

Reduktion: Reduktionsreaktionen können this compound wieder zu Sphingosin umwandeln.

Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen in this compound.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um Spezifität und Effizienz zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene this compound-Analoga und -Derivate, die unterschiedliche biologische Aktivitäten und Anwendungen haben .

Vergleich Mit ähnlichen Verbindungen

Sphingosin-1-phosphat wird oft mit anderen bioaktiven Sphingolipiden verglichen, wie zum Beispiel:

Ceramid: Im Gegensatz zu this compound fördert Ceramid die Zellapoptose und ist an Stressreaktionen beteiligt.

Sphingosin: Sphingosin ist der Vorläufer von this compound und hat unterschiedliche Signalfunktionen, die sich oft denjenigen von this compound entgegenstellen.

Fingolimod (F1P): Fingolimod ist ein synthetisches Analogon von this compound, das als Medikament gegen Multiple Sklerose eingesetzt wird.

This compound ist einzigartig aufgrund seiner dualen Rolle als intrazellulärer Second Messenger und extrazellulärer Ligand für G-Protein-gekoppelte Rezeptoren, was es zu einem vielseitigen und kritischen Molekül in verschiedenen physiologischen und pathologischen Prozessen macht .

Biologische Aktivität

D-erythro-Sphingosine-1-phosphate (S1P) is a bioactive lipid that plays a crucial role in various biological processes, including cell signaling, immune response, and vascular biology. This article delves into the biological activity of S1P, highlighting its mechanisms of action, physiological roles, and implications in health and disease.

Overview of D-erythro-Sphingosine-1-phosphate

S1P is synthesized from sphingosine by sphingosine kinases (Sphk1 and Sphk2) and is involved in multiple cellular functions through its interactions with specific receptors (S1PRs) and intracellular targets. It is known to influence processes such as:

- Cell proliferation and survival

- Calcium mobilization

- Cell migration and motility

- Angiogenesis

S1P exerts its effects through two primary mechanisms: extracellular signaling via S1P receptors and intracellular signaling .

Extracellular Signaling

S1P acts as an agonist for five known G-protein-coupled receptors (S1PR1–5), which mediate various cellular responses:

- S1PR1 : Promotes endothelial cell migration and vascular permeability.

- S1PR2 : Inhibits cell proliferation and promotes apoptosis.

- S1PR3 : Involved in smooth muscle contraction and cell migration.

- S1PR4 : Regulates lymphocyte trafficking.

- S1PR5 : Modulates neuronal functions.

Intracellular Signaling

Intracellularly, S1P can interact with various proteins, including peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to lipid metabolism and inflammation . It also activates phospholipase D, leading to the production of diacylglycerol (DAG) and subsequent signaling pathways that promote cell growth and survival .

Antimicrobial Activity

Recent studies have highlighted the role of S1P in enhancing antimicrobial responses. For instance, S1P has been shown to induce antimicrobial activity in macrophages against pathogens like Mycobacterium tuberculosis. This effect is mediated through the activation of phospholipase D, which aids in the acidification of phagosomes containing bacteria .

Erythrocyte Physiology

S1P is highly enriched in erythrocytes and plays a significant role in oxygen delivery. Elevated levels of S1P enhance glycolysis within red blood cells (RBCs), promoting the release of oxygen from hemoglobin under hypoxic conditions. This mechanism has potential therapeutic implications for conditions associated with tissue hypoxia .

Case Studies

Several case studies have demonstrated the biological significance of S1P:

- A study indicated that S1P treatment improved endothelial barrier function in vitro, suggesting its potential use in treating vascular diseases .

- Another investigation found that S1P levels correlate with the severity of inflammatory diseases, highlighting its role as a biomarker for conditions like atherosclerosis .

Data Table: Biological Functions of D-erythro-Sphingosine-1-phosphate

| Biological Function | Mechanism | Implications |

|---|---|---|

| Cell Proliferation | Activation of S1PRs | Cancer progression |

| Immune Response | Modulation of lymphocyte trafficking | Autoimmune diseases |

| Angiogenesis | Endothelial cell migration | Tissue repair |

| Antimicrobial Activity | Activation of macrophages | Infection control |

| Erythrocyte Glycolysis | Enhanced glycolytic enzyme release | Improved oxygen delivery |

Eigenschaften

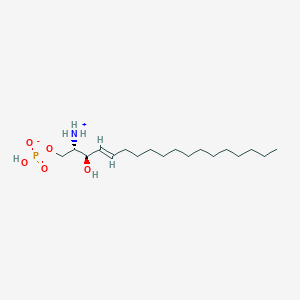

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYSYHSSBDVJSM-KRWOKUGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037166 | |

| Record name | Sphingosine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sphingosine 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26993-30-6 | |

| Record name | Sphingosine-1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26993-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sphingosine 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026993306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sphingosine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sphingosine 1-phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPHINGOSINE 1-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVE187NJ1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sphingosine 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does S1P interact with its target receptors?

A1: S1P primarily exerts its effects by binding to a family of five G protein-coupled receptors, termed S1P1-5. [] These receptors are differentially expressed across various cell types, contributing to the diverse biological actions of S1P.

Q2: What are the downstream effects of S1P binding to S1P1 receptors?

A2: Activation of S1P1 by S1P triggers various signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, ultimately influencing cell proliferation, migration, and survival. [] This interaction is particularly important in vascular biology and immunology. []

Q3: Can S1P signaling be modulated?

A3: Yes, S1P signaling can be modulated using specific agonists and antagonists that target its receptors. For instance, FTY720 (fingolimod) is an S1P receptor modulator used to treat relapsing-remitting multiple sclerosis. []

Q4: Does S1P have intracellular targets?

A4: Yes, aside from its extracellular action through S1P receptors, S1P can also act intracellularly. For example, it has been shown to bind to histone deacetylases HDAC1/2, influencing gene expression and cell responses. []

Q5: What is the role of sphingosine kinases in S1P signaling?

A5: Sphingosine kinases (SphKs), specifically SphK1 and SphK2, are crucial for S1P production. SphK1 is often overexpressed in various cancer cells, suggesting its potential as a therapeutic target. [, ]

Q6: What is the molecular formula and weight of S1P?

A6: The molecular formula of S1P is C18H38NO5P, and its molecular weight is 379.47 g/mol. [Not explicitly stated in the provided text, but commonly known].

Q7: Are there any spectroscopic data available for S1P?

A7: Spectroscopic data like NMR and mass spectrometry are routinely employed to characterize and quantify S1P. One study employed UHPLC-MS/MS to determine the profile of ceramides, sphingosine, and S1P in a xenograft mouse model. []

Q8: Is there information available regarding S1P's material compatibility and stability under various conditions?

A8: The provided research papers primarily focus on the biological aspects of S1P, and do not delve into its material compatibility or stability under various conditions outside of biological contexts.

Q9: Does S1P itself have catalytic properties?

A9: S1P is a signaling lipid and does not possess inherent catalytic properties. Instead, it functions as a ligand, binding to and activating its receptors to exert its biological effects.

Q10: Have computational methods been used to study S1P?

A10: Yes, computational methods like homology modeling have been utilized to study S1P. One study employed a homology model of SphK1, trained on a library of inhibitors, to predict the activity of more potent inhibitors. []

Q11: How do structural modifications of S1P affect its activity?

A11: Modifications to the S1P structure can significantly impact its activity, potency, and selectivity toward different S1P receptors. For instance, FTY720, a synthetic S1P analog, exhibits distinct pharmacological properties compared to natural S1P. []

Q12: What are the challenges in formulating S1P for therapeutic use?

A12: As a lipid molecule, S1P can be challenging to formulate for therapeutic use due to its inherent properties like low solubility and potential for degradation. Further research is needed to develop stable formulations of S1P with improved bioavailability.

Q13: What is known about the ADME of S1P?

A13: Research suggests that S1P is rapidly metabolized. It is phosphorylated by sphingosine kinase and dephosphorylated by specific phosphatases, regulating its levels and ultimately its activity. [Not explicitly stated, but implied throughout the provided text]

Q14: What in vitro models are used to study S1P?

A14: Researchers use various in vitro models, including cultured human endothelial cells, to study the effects of S1P on cell proliferation, migration, and signaling pathways. []

Q15: What animal models are used to investigate S1P?

A15: Mice models are commonly employed to study the role of S1P in various physiological and pathological processes. For instance, researchers have used mice to investigate the impact of S1P on allergic responses and asthma. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.